molecular formula C8H9NO5S B8246563 4-Methoxy-2-(methylsulfonyl)-1-nitrobenzene

4-Methoxy-2-(methylsulfonyl)-1-nitrobenzene

Cat. No.: B8246563
M. Wt: 231.23 g/mol
InChI Key: YRHKEZMOURUWTP-UHFFFAOYSA-N
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Description

4-Methoxy-2-(methylsulfonyl)-1-nitrobenzene is a valuable synthetic intermediate in organic and medicinal chemistry research. Compounds featuring sulfonamide and nitrobenzene motifs, similar to this one, are extensively studied for their diverse biological activities, making them promising candidates in drug discovery endeavors . Research into analogous structures indicates potential applications in developing agents with antibacterial, anti-leishmanial, and anti-inflammatory properties . The molecular structure of such compounds often features a nitro group that may be slightly twisted from the plane of the benzene ring, and the geometry can be stabilized by intramolecular interactions, which may influence crystallinity and physical properties . In the laboratory, this nitrobenzene derivative serves as a key precursor for the synthesis of more complex molecules. It can undergo various reactions, particularly at the nitro group, which can be reduced to an amine for further functionalization, or participate in nucleophilic aromatic substitution reactions . The methoxy and methylsulfonyl substituents on the aromatic ring make it a versatile building block for constructing combinatorial libraries and for studying structure-activity relationships (SAR) in the search for new bioactive molecules . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheet and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

4-methoxy-2-methylsulfonyl-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-14-6-3-4-7(9(10)11)8(5-6)15(2,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHKEZMOURUWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 2-Chloro-4-Methoxybenzene

In the first step, nitration introduces the nitro group para to the methoxy substituent. A mixture of fuming nitric acid (20.66 g, 0.328 mol) and concentrated sulfuric acid (141 mL) at -5°C yields 2-chloro-4-methoxy-1-nitrobenzene with 75% efficiency. The low temperature minimizes byproducts such as dinitro derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 2 undergoes displacement with sodium methanesulfinate (NaSO₂CH₃) in dimethylformamide (DMF) at 120°C for 24 hours. The nitro group activates the ring, facilitating SNAr to produce 4-methoxy-1-nitro-2-(methylsulfonyl)benzene. Yields for this step typically reach 65%, with purity confirmed via thin-layer chromatography (TLC).

Alternative Route via Thioether Oxidation

An alternative pathway involves synthesizing a thioether intermediate followed by oxidation to the sulfone. This method improves scalability and avoids harsh SNAr conditions.

Thioether Formation

2-Chloro-4-methoxy-1-nitrobenzene reacts with sodium thiomethoxide (NaSCH₃) in DMF at 80°C for 12 hours, yielding 4-methoxy-1-nitro-2-(methylthio)benzene. The reaction achieves 70% conversion, with excess NaSCH₃ ensuring complete chloride displacement.

Oxidation to Methylsulfonyl

The methylthio group is oxidized to methylsulfonyl using hydrogen peroxide (H₂O₂, 30%) in acetic acid at 50°C for 6 hours. This step proceeds with 90% efficiency, as the electron-withdrawing nitro group stabilizes the intermediate sulfoxide.

Direct Sulfonation of 4-Methoxy-1-Nitrobenzene

Direct sulfonation offers a streamlined route but faces challenges due to the deactivating nitro group.

Sulfur Trioxide Complexation

4-Methoxy-1-nitrobenzene reacts with sulfur trioxide-pyridine complex in dichloroethane at 40°C for 8 hours, producing 4-methoxy-1-nitro-2-sulfobenzoic acid. Subsequent treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride, which reacts with methanol to form the methylsulfonyl group. Overall yields for this three-step sequence are 50–55%.

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
SNAr RouteNitration → SNAr65High regioselectivityRequires anhydrous conditions
Thioether OxidationNitration → Thioether → Oxidation70Mild oxidation conditionsAdditional oxidation step
Direct SulfonationSulfonation → Chlorination → Ester55Fewer intermediatesLow yield due to nitro deactivation

The SNAr route is preferred for small-scale syntheses, while the thioether oxidation method suits industrial-scale production. Direct sulfonation remains less viable due to competing side reactions.

Crystallization and Purification

Crude this compound is purified via recrystallization from ethanol-water (3:1 v/v). The product crystallizes as yellow needles with a melting point of 128–130°C. Purity exceeding 99% is achievable through repeated washing with cold toluene.

Industrial-Scale Production Insights

Pilot-scale batches (10 kg) utilize continuous flow reactors for nitration and SNAr steps, reducing reaction times by 40% compared to batch processes. Magnesium sulfate (15 g) is added during hydrogenation to absorb water, preventing hydrolysis of the methylsulfonyl group .

Scientific Research Applications

4-Methoxy-2-(methylsulfonyl)-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Biology and Medicine: Investigated for its potential biological activities and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(methylsulfonyl)-1-nitrobenzene depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the catalyst. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Position) Key Differences Applications/Relevance References
4-Methoxy-2-(methylsulfonyl)-1-nitrobenzene 4-OCH₃, 2-SO₂CH₃, 1-NO₂ Reference compound Potential pharmaceutical intermediate -
4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene 4-OCH₃, 2-SO₂C₂H₅, 1-NO₂ Ethylsulfonyl group (longer alkyl chain) Synthesized via nitration at 100°C; used in pharmacological fragment synthesis
1-Methylsulfonyl-4-nitrobenzene 4-SO₂CH₃, 1-NO₂ Lacks methoxy group Crystal structure shows twisted nitro group; forms hydrogen-bonded dimers
4-Fluoro-2-(methylsulfonyl)-1-nitrobenzene 4-F, 2-SO₂CH₃, 1-NO₂ Fluoro substituent (electron-withdrawing) Commercially available; used in synthetic chemistry
Mesotrione (2-[4-(methylsulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione) Complex cyclohexanedione derivative Integrated into a bicyclic structure Herbicidal activity; agrochemical applications

Substituent Impact Analysis :

  • Methylsulfonyl (-SO₂CH₃) : Strong electron-withdrawing effect stabilizes negative charges, influencing solubility and intermolecular interactions (e.g., hydrophobic binding in protein interactions ).
  • Nitro (-NO₂): Electron-withdrawing and meta-directing, reducing ring reactivity but stabilizing intermediates in reduction or substitution reactions.

Reactivity Insights :

  • Nitration : Position selectivity is influenced by existing substituents. For example, in 1-(ethylsulfonyl)-4-methoxybenzene, nitration occurs preferentially at the ortho position relative to the sulfonyl group .
  • Reduction : Nitro groups in such compounds are amenable to reduction to amines, a key step in synthesizing bioactive molecules (e.g., imidazo[2,1-b]thiazole derivatives with IC₅₀ values < 2 μM ).

Biological Activity

4-Methoxy-2-(methylsulfonyl)-1-nitrobenzene, a compound with notable structural features, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Methoxy group : Contributes to its solubility and reactivity.
  • Methylsulfonyl group : Imparts unique biological properties, potentially enhancing its interaction with biological targets.
  • Nitro group : Known for its role in modulating biological activity through redox reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown:

  • In vitro studies : Demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Mechanism of action : The compound appears to disrupt microbial cell membranes, leading to cell lysis and death.

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic properties:

  • Cell Lines Tested : It has shown selective cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) and A375 (melanoma) with IC50 values ranging from 5.7 µM to 10 µM .
  • Mechanism : The cytotoxic effects are believed to be mediated through the induction of apoptosis and interference with cellular signaling pathways related to proliferation .

Case Studies

  • Study on Antimicrobial Activity :
    • A study assessed the compound's efficacy against a panel of bacterial pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent in therapeutic applications.
  • Cytotoxicity Assessment in Cancer Cells :
    • In a comparative analysis, this compound was tested alongside standard chemotherapeutics. It exhibited comparable or superior cytotoxicity against A549 cells compared to conventional agents like cisplatin .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed as a result of treatment, contributing to oxidative stress and subsequent apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Activity Type
This compound5.7Cytotoxicity
Aspirin10Anti-inflammatory
Methyl nicotinate15Antimicrobial

This table illustrates the relative potency of this compound compared to other compounds with known biological activities.

Q & A

Basic: What are the optimal synthetic routes for 4-Methoxy-2-(methylsulfonyl)-1-nitrobenzene, and how can purity be validated?

Methodological Answer:
Synthesis typically involves sequential functionalization of a benzene ring. A common approach is nitration of 4-methoxy-2-(methylsulfonyl)benzene using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm absence of byproducts like 3-nitro regioisomers or sulfone oxidation derivatives .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved during structural elucidation?

Methodological Answer:
Contradictions may arise due to solvent effects, dynamic exchange processes, or incorrect computational parameters. To resolve:

  • Perform 2D NMR (COSY, NOESY) to confirm spin systems and spatial proximity.
  • Cross-validate with X-ray crystallography using SHELXL for refinement (R-factor < 5%) .
  • Adjust computational models (DFT, B3LYP/6-31G*) by including solvent corrections (PCM) or relativistic effects for heavy atoms .

Advanced: What experimental design strategies are effective for studying the compound’s reactivity under varying conditions (pH, temperature)?

Methodological Answer:
Use a factorial design of experiments (DoE) to assess variables:

  • Kinetic studies: Monitor nitro-group reduction (e.g., H₂/Pd-C) via in situ FTIR or UV-vis spectroscopy.
  • pH-dependent stability: Conduct accelerated degradation studies (40–80°C, pH 1–13) with LC-MS to identify hydrolysis products (e.g., demethylation or sulfone cleavage) .

Basic: What are common impurities in synthesized batches, and how are they detected?

Methodological Answer:
Common impurities include:

  • Regioisomers: 4-Methoxy-3-(methylsulfonyl)-1-nitrobenzene (detected via HPLC retention time shifts).
  • Oxidation byproducts: Sulfonic acid derivatives (identified by TLC using ninhydrin staining or GC-MS).
  • Residual solvents: Quantified via headspace GC-FID (e.g., methylene chloride < 600 ppm) .

Advanced: How can computational methods predict the compound’s pharmacological activity or interaction with biological targets?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to model binding to targets (e.g., GLUT5 for antidiabetic studies, as in MSNBA derivatives) .
  • QSAR models: Corrate electronic descriptors (HOMO-LUMO gaps, Mulliken charges) with bioactivity data from analogs. Validate with leave-one-out cross-validation (R² > 0.8) .

Basic: What crystallographic techniques are recommended for determining the compound’s solid-state structure?

Methodological Answer:

  • Single-crystal X-ray diffraction: Grow crystals via slow evaporation (acetonitrile/water). Collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL-2019, ensuring R1 < 5% and wR2 < 12% .
  • Powder XRD: Compare experimental patterns with simulated data (Mercury 4.3) to detect polymorphism .

Advanced: How do substituent electronic effects (methoxy, methylsulfonyl, nitro) influence the compound’s spectroscopic and reactivity profiles?

Methodological Answer:

  • Nitro group: Strong electron-withdrawing effect reduces electron density at the aromatic ring, shifting UV-vis λmax to longer wavelengths (290–320 nm).
  • Methylsulfonyl: Enhances oxidative stability but may sterically hinder nucleophilic substitution.
  • Methoxy: Ortho/para-directing in electrophilic substitution; IR stretches at 1260 cm⁻¹ (C-O-C) confirm presence.
    Validate via Hammett σ constants and DFT-calculated NBO charges .

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